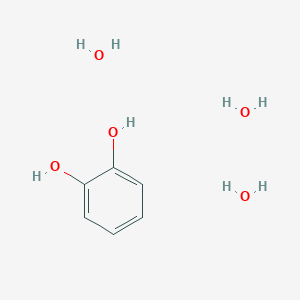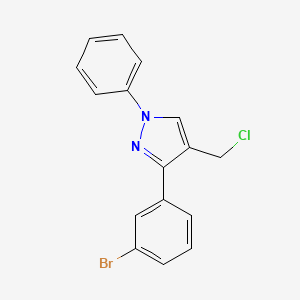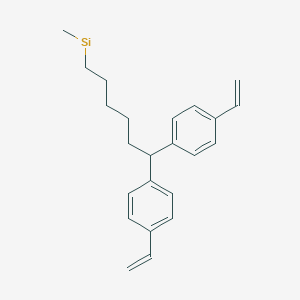
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol is a chemical compound with the molecular formula C8H24N2O6Si2. It contains a total of 41 bonds, including 17 non-hydrogen bonds, 11 rotatable bonds, 2 secondary amine groups (aliphatic), and 6 hydroxyl groups
Méthodes De Préparation
The synthesis of 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol involves multiple stepsIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Analyse Des Réactions Chimiques
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The secondary amine groups can be reduced to primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism by which 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol include other silicon and nitrogen-containing compounds. These compounds may share some chemical properties but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of silicon, nitrogen, and hydroxyl groups, which may confer distinct reactivity and applications .
Propriétés
Numéro CAS |
479668-29-6 |
|---|---|
Formule moléculaire |
C8H24N2O6Si2 |
Poids moléculaire |
300.46 g/mol |
Nom IUPAC |
N,N'-bis(3-trihydroxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H24N2O6Si2/c11-17(12,13)7-1-3-9-5-6-10-4-2-8-18(14,15)16/h9-16H,1-8H2 |
Clé InChI |
AVHZNOBSAZKQEL-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCC[Si](O)(O)O)C[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)


silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)

